molecular formula C11H12BrClO B580456 1-(3-Bromo-4-chlorophenyl)pentan-1-one CAS No. 1280786-92-6

1-(3-Bromo-4-chlorophenyl)pentan-1-one

Cat. No.: B580456
CAS No.: 1280786-92-6
M. Wt: 275.57
InChI Key: NXNAFGXGZHYVRW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)pentan-1-one is an organic compound with the molecular formula C11H12BrClO It is a derivative of pentanone, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-4-chlorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-chlorophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(3-bromo-4-chlorophenyl)pentanoic acid.

    Reduction: Formation of 1-(3-bromo-4-chlorophenyl)pentanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)pentan-1-one
  • 1-(3-Chlorophenyl)pentan-1-one
  • 1-(3-Bromo-4-methylphenyl)pentan-1-one

Comparison: 1-(3-Bromo-4-chlorophenyl)pentan-1-one is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution can significantly affect its chemical properties and reactivity compared to compounds with only one halogen substituent. The combination of bromine and chlorine can also influence the compound’s biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNAFGXGZHYVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682503
Record name 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-92-6
Record name 1-(3-Bromo-4-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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